(1-(Methylsulfonyl)piperidin-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound featuring a piperidine ring substituted with a methylsulfonyl group and a piperidinylmethanone moiety linked to a 1,3,4-oxadiazole ring with a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylsulfonyl group: This is often done using sulfonyl chloride reagents under controlled conditions.
Coupling of the piperidine ring with the oxadiazole ring: This step involves the formation of the 1,3,4-oxadiazole ring, which can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Final functionalization: The piperidinylmethanone moiety is introduced through acylation reactions.
Industrial Production Methods: Industrial-scale production of this compound would involve optimizing these synthetic steps for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution Reactions: The piperidine and oxadiazole rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides or sulfonic acids.
Reduction Products: Hydrazine derivatives or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors. The presence of the methylsulfonyl group and the oxadiazole ring suggests potential binding to specific molecular sites, leading to biological effects.
Comparison with Similar Compounds
1-(Methylsulfonyl)piperidine-4-carbaldehyde: Similar structure but with an aldehyde group instead of methanone.
1,3,4-Oxadiazole derivatives: Similar oxadiazole ring but with different substituents.
Thiophene derivatives: Similar thiophen-2-yl group but with different core structures.
Uniqueness: This compound is unique due to its combination of the piperidine ring, methylsulfonyl group, and oxadiazole ring with a thiophen-2-yl substituent
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-28(24,25)22-9-6-13(7-10-22)18(23)21-8-2-4-14(12-21)16-19-20-17(26-16)15-5-3-11-27-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPLIUXQUKLXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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